molecular formula C23H28N6O2 B2572613 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine CAS No. 2380178-77-6

3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine

Cat. No.: B2572613
CAS No.: 2380178-77-6
M. Wt: 420.517
InChI Key: BPIAWGOXYYUGKP-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine is a synthetically accessible chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a pyridazine core linked to a substituted piperazine and a 1,3,4-oxadiazole ring, is a hallmark of scaffolds designed to target ATP-binding sites. This compound is primarily investigated for its potential as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) Source . Aberrant ALK signaling is a well-validated driver in several cancers, most notably non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma, making the development of novel ALK inhibitors a high-priority area in oncology research Source . Researchers utilize this compound to study ALK-mediated signaling pathways, mechanisms of drug resistance, and to evaluate its efficacy in cellular and in vivo disease models. The presence of the oxadiazole moiety is a critical pharmacophore, often contributing to favorable binding affinity and metabolic stability, which are key parameters in lead optimization campaigns Source . Its primary research value lies in its utility as a chemical probe for dissecting the pathological roles of ALK and as a potential starting point for the development of next-generation targeted therapeutics for ALK-positive malignancies.

Properties

IUPAC Name

2-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-17-2-4-18(5-3-17)20-6-7-21(25-24-20)29-12-10-28(11-13-29)16-22-26-27-23(31-22)19-8-14-30-15-9-19/h2-7,19H,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIAWGOXYYUGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=C(O4)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzene and an appropriate catalyst such as aluminum chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridazine core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and oxadiazole rings serve as primary sites for nucleophilic substitution.

Key Observations:

  • Oxadiazole Reactivity :
    The 1,3,4-oxadiazole ring participates in nucleophilic ring-opening reactions under basic conditions. Thiourea or hydrazine hydrate can displace oxadiazole sulfur or oxygen atoms, forming thiadiazoles or triazoles .

Electrophilic Aromatic Substitution

The pyridazine and 4-methylphenyl groups undergo electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of adjacent heteroatoms.

Key Observations:

  • Pyridazine Nitration :
    Nitration occurs at the C5 position of pyridazine under mixed acid (HNO₃/H₂SO₄), yielding nitro derivatives. The 4-methylphenyl group directs electrophiles to para positions .

  • Methylphenyl Halogenation :
    Bromination of the 4-methylphenyl group using Br₂/FeBr₃ produces 3-bromo-4-methylphenyl derivatives .

Cycloaddition and Ring-Opening Reactions

The oxadiazole moiety engages in [3+2] cycloadditions with dipolarophiles like acetylene derivatives, forming fused heterocycles .

Example Reaction:

text
Oxadiazole + Alkyne → Isoxazole/Pyrazole Hybrid Conditions: Cu(I) catalysis, 80–100°C[5]

Oxidation and Reduction

  • Oxidation of Methyl Groups :
    The 4-methylphenyl substituent oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-carboxyphenyl derivatives .

  • Reduction of Oxadiazole :
    Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, altering electronic properties .

Biological Interactions and Reactivity

The compound’s bioactivity is linked to its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) :

Interaction Site Mechanism Reference
Piperazine moietyBinds to catalytic anionic site (CAS) via H-bonding with Glu202 and His447
Oxadiazole ringEngages in π-π stacking with Trp86 and hydrophobic interactions
Pyridazine coreStabilizes binding via van der Waals forces with Tyr124 and Tyr337

Synthetic Pathways and Derivatives

Derivatives of this compound are synthesized via:

Reaction Type Reagents/Conditions Product
S-Alkylation Phenacyl bromide, K₂CO₃, acetone, refluxThioether-linked phenacyl derivatives
Hydrazone Formation Hydrazine hydrate, ethanol, 70°CHydrazone analogs with enhanced solubility
Sulfonation SO₃/H₂SO₄, 0°CSulfonated pyridazine derivatives

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the oxadiazole ring, forming pyridazine-6-carboxylic acid.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic (pH < 3) or basic (pH > 10) conditions via oxadiazole ring hydrolysis .

Computational Reactivity Insights

DFT calculations (B3LYP/6-311+G**) predict:

  • Highest electron density at N2 of piperazine (fukui index = 0.152) and C5 of pyridazine (fukui index = 0.138) .

  • HOMO-LUMO gap = 4.8 eV, indicating moderate reactivity toward electrophiles .

Scientific Research Applications

Overview

The compound 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine (CAS Number: 2380178-77-6) has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its applications, focusing on scientific research findings and case studies.

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. The oxadiazole ring is known to enhance the pharmacological profile of various drug candidates. Studies have shown that derivatives similar to 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine can inhibit tumor cell proliferation effectively, making it a candidate for cancer therapeutics .

Antimicrobial Properties

Compounds with oxadiazole structures have demonstrated antimicrobial activities against a range of pathogens. The incorporation of the piperazine and pyridazine moieties in this compound may enhance its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound could serve as a lead for developing new antimicrobial agents .

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological activity. Compounds similar to this one have shown potential in treating neurological disorders by modulating neurotransmitter systems. Research is ongoing to evaluate its effects on conditions such as anxiety and depression .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of several oxadiazole-containing compounds for their antitumor activity. Among these, derivatives of 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine exhibited promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy. The results indicated that certain modifications to the structure significantly enhanced antibacterial properties against resistant strains of bacteria, suggesting that the compound could be further developed into a therapeutic agent for infectious diseases .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares the target compound with structurally related derivatives from the evidence:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Biological Activity Synthesis Highlights Reference
Target Compound Pyridazine 3-(4-Methylphenyl); 6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazine) ~453.5 (estimated) Not reported Likely multi-step substitution reactions N/A
3-Chloro-6-[4-(2-fluorophenyl)piperazine]pyridazine () Pyridazinone 3-Chloro; 6-(4-(2-fluorophenyl)piperazine) ~358.8 Anti-inflammatory, anticancer Hydrolysis of 3-chloropyridazine derivatives
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine () Piperidine-sulfamoyl 1,3,4-Oxadiazole-thioether; benzenesulfonyl ~400–450 (varies) Antibacterial Nucleophilic substitution with LiH
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazine}pyridazine () Pyridazine 3-Chloro; 6-(4-(3-(4-chlorophenoxy)propyl)piperazine) ~438.3 Anti-bacterial, anti-viral Suzuki coupling or alkylation
BG15011 () Pyridazine 3-[4-(furan-2-carbonyl)piperazine]; 6-(3-methyl-1H-pyrazol-1-yl) 338.4 Not reported Unspecified multi-component reactions

Key Structural and Functional Differences

  • Piperazine Substituents: The target compound’s piperazine is functionalized with a 1,3,4-oxadiazole-oxan-4-yl group, distinct from the 2-fluorophenyl (), chlorophenoxypropyl (), or furan-carbonyl () groups. The oxadiazole-oxane combination likely enhances polarity and hydrogen-bonding capacity compared to aromatic or alkyl substituents. ’s sulfamoyl-piperidine derivatives lack the pyridazine core but share the 1,3,4-oxadiazole motif, underscoring its versatility in drug design.
  • Pyridazine Modifications :

    • The 3-(4-methylphenyl) group in the target compound contrasts with 3-chloro () or unsubstituted () positions. Electron-donating methyl groups may influence electronic properties and metabolic stability.

Pharmacological Comparisons

  • Anti-Inflammatory/Anticancer Activity: Pyridazinones with fluorophenyl-piperazine substituents () exhibit anti-inflammatory and anticancer effects, attributed to COX-2 inhibition or kinase modulation . The target compound’s oxadiazole group could similarly target enzymes but with improved selectivity due to oxane’s stereochemistry.
  • Antibacterial Activity :
    • ’s oxadiazole-thioether derivatives show antibacterial activity against S. aureus and E. coli, suggesting the target compound’s oxadiazole may confer similar efficacy .
  • Anti-Viral Potential: Chlorophenoxypropyl-piperazine pyridazines () inhibit viral replication, possibly via RNA polymerase binding.

Biological Activity

3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine, with CAS number 2380178-77-6, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its chemical structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6O2C_{23}H_{28}N_{6}O_{2} with a molecular weight of 420.5 g/mol. The structure features a pyridazine ring substituted with a piperazine moiety and an oxadiazole group, which are key to its biological interactions.

PropertyValue
CAS Number2380178-77-6
Molecular FormulaC23H28N6O2
Molecular Weight420.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine exhibit significant antimicrobial activity. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Activity

There is emerging evidence that this compound may have anticancer properties. Research has demonstrated that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. A study published in Drug Target Insights highlighted the potential of piperazine-based compounds in targeting cancer pathways . The specific mechanism of action for 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine remains to be fully elucidated but may involve modulation of cell cycle regulators or apoptosis pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that compounds with similar scaffolds can protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases .

Study 1: Antimicrobial Activity Evaluation

In a laboratory setting, the antimicrobial efficacy of various derivatives was tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Mechanism Investigation

A study focused on the anticancer properties observed that the compound induced cell cycle arrest in the G2/M phase in human breast cancer cells (MCF-7). This was associated with increased expression of p53 and decreased expression of cyclin B1 .

Study 3: Neuroprotective Potential Assessment

In vitro assays demonstrated that the compound could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures treated with neurotoxic agents. This suggests a protective mechanism against oxidative damage .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of heterocyclic compounds like this pyridazine derivative typically involves multi-step protocols. Key steps include:

  • Cyclization : Use NaH in toluene for nucleophilic substitution reactions to form oxadiazole or piperazine moieties (e.g., cyclization of hydrazides with carboxylic acid derivatives) .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
  • Optimization : Vary reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to maximize yield. For example, achieved optimal conditions for similar triazolo-thiadiazoles by adjusting reaction times and catalyst ratios.
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Structural Confirmation :
    • 1H NMR : Assign peaks to aromatic protons (δ 7.2–8.5 ppm for pyridazine), oxadiazole-linked methyl groups (δ 2.5–3.5 ppm), and piperazine protons (δ 3.0–3.8 ppm) .
    • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, N-H in piperazine at ~3300 cm⁻¹) .
  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; achieved >98% purity for analogous compounds .
    • Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages to confirm stoichiometry .

Advanced: How can molecular docking studies be designed to evaluate the compound’s interaction with target enzymes like 14-α-demethylase lanosterol (PDB:3LD6)?

Methodological Answer:

  • Target Selection : Use enzymes with known roles in therapeutic pathways (e.g., fungal 14-α-demethylase for antifungal activity) .
  • Software : Employ AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation :
    • Redock co-crystallized ligands (e.g., fluconazole in 3LD6) to validate force field parameters (RMSD < 2.0 Å acceptable) .
    • Compare binding affinities (ΔG) and interaction patterns (hydrogen bonds, hydrophobic contacts) between the compound and reference inhibitors.
  • Analysis : Prioritize docking poses with oxadiazole and piperazine moieties oriented toward the enzyme’s active site (e.g., heme-binding pocket in 3LD6) .

Advanced: What strategies resolve contradictions between in silico binding predictions and in vitro bioassay results for this compound?

Methodological Answer:

  • Hypothesis Testing :
    • If docking predicts strong binding but bioassays show weak activity, assess compound solubility (e.g., logP > 3 may reduce bioavailability) or metabolic stability (use liver microsome assays) .
    • For false negatives, evaluate protein flexibility (e.g., molecular dynamics simulations to account for active-site conformational changes) .
  • Experimental Refinement :
    • Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and validate docking predictions .
    • Cross-reference with structural analogs (e.g., triazolo-thiadiazoles in ) to identify substituents enhancing bioactivity .

Advanced: How can structure-activity relationships (SAR) be established for heterocyclic components like 1,3,4-oxadiazole and piperazine?

Methodological Answer:

  • Systematic Modifications :
    • Syntize analogs with variations in oxadiazole substituents (e.g., oxan-4-yl vs. methyl groups) and piperazine linkers (e.g., methyl vs. ethyl spacers) .
  • Bioactivity Profiling :
    • Test analogs against target enzymes (e.g., 3LD6) and correlate substituent electronegativity/hydrophobicity with IC50 values.
    • For example, found that electron-withdrawing groups on triazolo-thiadiazoles enhanced antifungal activity by 40% .
  • Computational Modeling :
    • Use QSAR models to predict bioactivity based on descriptors like polar surface area and H-bond donor/acceptor counts .

Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .
    • Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
  • Key Metrics : Analyze bond lengths (e.g., C-N in oxadiazole ~1.32 Å) and torsional angles to confirm planarity of heterocyclic systems .

Basic: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
    • recommends desiccants (e.g., silica gel) for moisture-sensitive analogs .

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